molecular formula C9H7F3O2 B041817 4-Methyl-3-(trifluoromethyl)benzoic acid CAS No. 261952-01-6

4-Methyl-3-(trifluoromethyl)benzoic acid

Cat. No.: B041817
CAS No.: 261952-01-6
M. Wt: 204.15 g/mol
InChI Key: CAPKAYDTKWGFQB-UHFFFAOYSA-N
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Description

4-Methyl-3-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C9H7F3O2. It is characterized by the presence of a trifluoromethyl group (-CF3) and a methyl group (-CH3) attached to a benzoic acid core.

Scientific Research Applications

4-Methyl-3-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It is known to be involved in the synthesis of Bafetinib , which is a potent Bcr-Abl kinase inhibitor . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in this pathway.

Cellular Effects

Given its role in the synthesis of Bafetinib , it may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism associated with Bcr-Abl kinase.

Molecular Mechanism

It is likely to exert its effects at the molecular level through its role in the synthesis of Bafetinib , potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

Given its role in the synthesis of Bafetinib , it may interact with enzymes or cofactors involved in this pathway.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-3-(trifluoromethyl)benzoic acid can be synthesized through several methods. One common approach involves the reaction of p-tolunitrile with trifluoromethylating agents under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and catalyst concentration, are meticulously controlled to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions vary based on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acid derivatives, while substitution can introduce new functional groups into the molecule .

Comparison with Similar Compounds

Properties

IUPAC Name

4-methyl-3-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-5-2-3-6(8(13)14)4-7(5)9(10,11)12/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPKAYDTKWGFQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379599
Record name 4-Methyl-3-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261952-01-6
Record name 4-Methyl-3-(trifluoromethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261952-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-3-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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